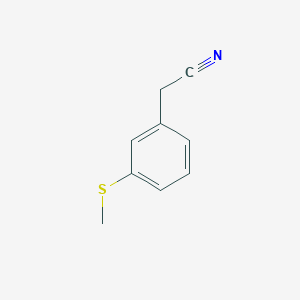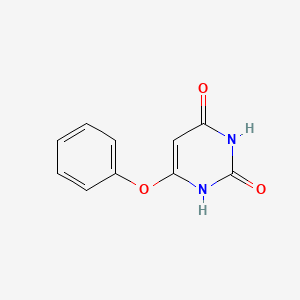
Benzeneacetonitrile, 3-(methylthio)-
Übersicht
Beschreibung
Benzeneacetonitrile, 3-(methylthio)-, also known as 3-(methylthio)benzeneacetonitrile, is an organic compound with the molecular formula C8H9NS. It is characterized by a benzene ring substituted with a methylthio group (-SCH3) at the third position and an acetonitrile group (-C≡N) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzeneacetonitrile, 3-(methylthio)- typically begins with benzene or toluene as the starting material.
Thiolation Reaction:
Nitrilation Reaction: The acetonitrile group is introduced through a nitrilation reaction, where the thiolated benzene compound is treated with ammonia and a nitrating agent such as sodium nitrite (NaNO2) under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of Benzeneacetonitrile, 3-(methylthio)- involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: Benzeneacetonitrile, 3-(methylthio)- can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases or acids.
Major Products Formed:
Oxidation Products: 3-(methylthio)benzene sulfoxide and 3-(methylthio)benzene sulfone.
Reduction Products: 3-(methylthio)benzylamine.
Substitution Products: Various halogenated or alkylated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzeneacetonitrile, 3-(methylthio)- has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzeneacetonitrile, 3-(methylthio)- exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Benzeneacetonitrile, 2-(methylthio)-
Benzeneacetonitrile, 4-(methylthio)-
Benzeneacetonitrile, 2,6-dimethyl-
Uniqueness: Benzeneacetonitrile, 3-(methylthio)- is unique due to the specific positioning of the methylthio and acetonitrile groups on the benzene ring, which influences its chemical reactivity and biological activity compared to its positional isomers.
This comprehensive overview highlights the significance of Benzeneacetonitrile, 3-(methylthio)- in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and application in multiple fields.
Eigenschaften
IUPAC Name |
2-(3-methylsulfanylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPPDGSFUORYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B3187472.png)



